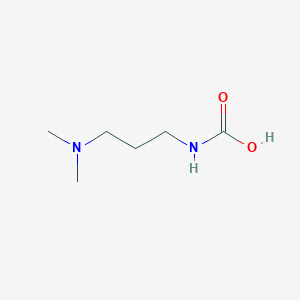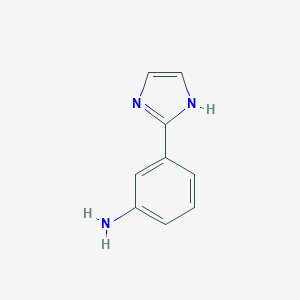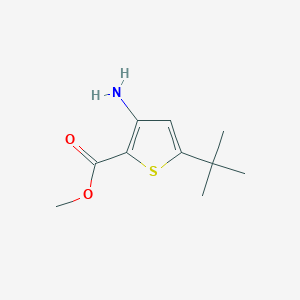
2-(Bromomethyl)-1,3-dimethoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related derivatives such as 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. This process is characterized by its efficiency and is essential for producing crucial intermediates for natural product formation and potentially novel anti-cancer agents (Saeed et al., 2024).
Molecular Structure Analysis
The molecular structure of related compounds like 1-(bromomethyl)-3,5-dimethoxybenzene has been fully characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing a monoclinic symmetry with specific dimensions. Such detailed structural analysis aids in understanding the compound's chemical behavior and reactivity (Saeed et al., 2024).
Chemical Reactions and Properties
Chemical reactions involving "2-(Bromomethyl)-1,3-dimethoxybenzene" and its derivatives highlight the compound's versatility. For example, its use in regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates its reactivity and potential in synthesizing complex organic molecules (Aitken et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Conversion into Sulfur-functionalised Benzoquinones :
- Researchers examined the bromination of similar dimethoxybenzene compounds and isolated different bromination products. One of these products, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, was converted into new sulfur-containing quinone derivatives, which could imply potential applications in synthesizing sulfur-based compounds or quinone derivatives for various chemical and pharmaceutical purposes (Aitken, Jethwa, Richardson, & Slawin, 2016).
Fullerene Modification :
- The reaction of [60]fullerene with o-quinodimethane species generated from a related compound was studied. This involved isolating and characterizing bisadducts, which suggests applications in materials science, particularly in modifying fullerenes for various nanotechnological applications (Nakamura, O-kawa, Matsumoto, & Nishimura, 2000).
Hyperbranched Polyether Synthesis :
- A compound with a bromomethyl group underwent self-condensation to produce hyperbranched polymers. The study revealed that both O-alkylation and C-alkylation occur during polymerization. These polymers, containing numerous phenolic hydroxyl groups, could be modified further, suggesting applications in developing new polymeric materials with customizable properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Protecting Groups for Amino Acid Derivatives :
- A new protecting group for acyclic amino acid derivatives was introduced and could be removed via de-alkylation. This research is relevant to peptide and protein chemistry, where protecting groups are crucial for synthesizing complex biomolecules (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012).
Liquid Crystal Synthesis :
- A method for synthesizing substituted tetraoxa[8]circulenes based on alkylation of a related compound with acetylides was reported. Some of these compounds showed liquid crystal behavior, indicating potential applications in display technologies and materials science (Eskildsen, Reenberg, & Christensen, 2000).
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAOHKNCTGIDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574100 | |
| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169610-52-0 | |
| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














